molecular formula C12H18O B14170716 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one CAS No. 13547-59-6

4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one

Cat. No.: B14170716
CAS No.: 13547-59-6
M. Wt: 178.27 g/mol
InChI Key: LROHDRDYRKPWOS-UHFFFAOYSA-N
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Description

4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound belonging to the class of naphthalenes. This compound is characterized by its hexahydro structure, which indicates the presence of six additional hydrogen atoms compared to the parent naphthalene structure. The presence of methyl groups at positions 4a and 7 further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves the hydrogenation of a naphthalene derivative. Common starting materials include 4a,7-dimethylnaphthalene, which undergoes catalytic hydrogenation under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow hydrogenation processes, where the naphthalene derivative is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C or PtO2.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4a,7-Dimethylnaphthalene: The parent compound without the hexahydro structure.

    Hexahydronaphthalene: A similar compound without the methyl groups.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated naphthalene derivative.

Uniqueness

4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is unique due to its specific substitution pattern and degree of hydrogenation, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

13547-59-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4a,7-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C12H18O/c1-9-3-5-12(2)6-4-11(13)8-10(12)7-9/h8-9H,3-7H2,1-2H3

InChI Key

LROHDRDYRKPWOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC(=O)C=C2C1)C

Origin of Product

United States

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